tert-Butyl N-(5-isothiocyanatopentyl)carbamate
Overview
Description
tert-Butyl N-(5-isothiocyanatopentyl)carbamate is a chemical compound with the molecular formula C11H20N2O2S and a molecular weight of 244.35 g/mol . . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(5-isothiocyanatopentyl)carbamate can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and thiophosgene (CSCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-isothiocyanatopentyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Thiourea derivatives.
Hydrolysis: Free amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-(5-isothiocyanatopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(5-isothiocyanatopentyl)carbamate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable thiourea linkages. These interactions can modify the structure and function of proteins and other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
Benzyl carbamate: Another carbamate used for protecting amine groups.
Methyl carbamate: A smaller molecule with similar reactivity.
Uniqueness
tert-Butyl N-(5-isothiocyanatopentyl)carbamate is unique due to the presence of both the Boc protecting group and the isothiocyanate functional group. This combination allows for selective reactions and modifications, making it a versatile reagent in organic synthesis and biochemical research .
Properties
IUPAC Name |
tert-butyl N-(5-isothiocyanatopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-8-6-4-5-7-12-9-16/h4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMCAQUUMOZJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391610 | |
Record name | tert-Butyl N-(5-isothiocyanatopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347890-46-4 | |
Record name | Carbamic acid, (5-isothiocyanatopentyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347890-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-(5-isothiocyanatopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 347890-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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